(R)-(+)-2-(alpha-(i-Butyl)methanamine)-1H-benzimidazole; 98% (R)-i-Bu-BIMAH
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(R)-(+)-2-(alpha-(i-Butyl)methanamine)-1H-benzimidazole; 98% (R)-i-Bu-BIMAH, is an organic compound with a unique chemical structure. It is a chiral compound with two asymmetric carbon atoms, and is the only known compound of its kind. The compound has been synthesized in the laboratory and has been studied for its potential applications in various scientific fields.
Wissenschaftliche Forschungsanwendungen
Antimicrobial Activity
Synthesis and Antimicrobial Properties : Benzimidazole derivatives, including compounds similar to (R)-(+)-2-(alpha-(i-Butyl)methanamine)-1H-benzimidazole, have been synthesized and shown to exhibit significant antimicrobial properties. A study by Ajani et al. (2016) explored the antimicrobial activity of 2-alkanamino benzimidazole derivatives, indicating their potential as antimicrobial agents (Ajani et al., 2016).
Antifungal and Antibacterial Studies : Research has also been conducted on the synthesis of benzimidazole derivatives and their antifungal and antibacterial activities. Jogi et al. (2011) synthesized metal complexes of a Schiff base derived from 2-(aminomethyl)benzimidazole, which exhibited higher antimicrobial activity than the free ligand (Jogi et al., 2011).
Biological Activity
Antitumor and Antiviral Agents : Benzimidazoles are known for their biological activities as antitumor and antiviral agents. For instance, the study by Hoebeke et al. (1976) on Oncodazole, a methyl benzimidazole carbamate, highlights its potential as an anti-tumor drug due to its ability to inhibit microtubule polymerization (Hoebeke et al., 1976).
HIV-1 Reverse Transcriptase Inhibitors : Benzimidazoles have been developed as nonnucleoside inhibitors of HIV-1 reverse transcriptase, demonstrating effectiveness against drug-induced mutations in the enzyme. A study by Roth et al. (1997) synthesized a series of benzimidazole derivatives to explore this application (Roth et al., 1997).
Applications in Drug Design
- Drug Design and Catalysis : The versatility of benzimidazole scaffolds makes them useful in drug design and catalysis. Nikpassand et al. (2016) discuss the green synthesis of novel benzimidazole derivatives, highlighting their potential in experimental drug design (Nikpassand & Pirdelzendeh, 2016).
Eigenschaften
IUPAC Name |
(1R)-1-(1H-benzimidazol-2-yl)-3-methylbutan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3/c1-8(2)7-9(13)12-14-10-5-3-4-6-11(10)15-12/h3-6,8-9H,7,13H2,1-2H3,(H,14,15)/t9-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NZXOCEISVOCBCD-SECBINFHSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C1=NC2=CC=CC=C2N1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C1=NC2=CC=CC=C2N1)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70654453 |
Source
|
Record name | (1R)-1-(1H-Benzimidazol-2-yl)-3-methylbutan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70654453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-1-(1H-Benzimidazol-2-yl)-3-methylbutylamine | |
CAS RN |
60603-60-3 |
Source
|
Record name | (1R)-1-(1H-Benzimidazol-2-yl)-3-methylbutan-1-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70654453 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.